molecular formula C23H26N4O3 B2751979 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide CAS No. 946273-08-1

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2751979
CAS No.: 946273-08-1
M. Wt: 406.486
InChI Key: XZKRQNMWGMGVPI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide is a synthetic chemical compound of significant interest in specialized research applications. The molecular structure, which features a pyrimidine core linked to a phenylacetamide framework, suggests potential for interaction with various biological targets. Researchers are investigating this compound in specific areas of study, though its precise mechanism of action and full research value are still being characterized. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-4-13-30-23-15-21(24-16(2)25-23)26-18-7-9-19(10-8-18)27-22(28)14-17-5-11-20(29-3)12-6-17/h5-12,15H,4,13-14H2,1-3H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRQNMWGMGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 946248-48-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrimidinyl group through condensation reactions.
  • Attachment of the piperazinyl group via nucleophilic substitution.
  • Addition of the methoxyphenyl group through electrophilic aromatic substitution.

These steps are optimized in industrial settings to maximize yield and purity, often employing catalysts and controlled environments .

Antioxidant Activity

Research has indicated that derivatives of compounds containing methoxyphenyl groups exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown radical scavenging activity, surpassing that of well-known antioxidants such as ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies using the MTT assay demonstrated that it exhibits cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed greater efficacy against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction may inhibit their activity or modulate their function, leading to altered cellular processes.

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant activity using the DPPH radical scavenging method, revealing that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, with some compounds showing up to 1.37 times greater efficacy .
  • Anticancer Efficacy : In experiments involving glioblastoma and breast cancer cell lines, compounds structurally related to this compound demonstrated varying degrees of cytotoxicity, suggesting a promising avenue for further exploration in cancer therapeutics .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameAntioxidant ActivityAnticancer Activity (U-87 Cell Line IC50)Mechanism
This compoundHigh (1.37x ascorbic acid)Moderate (specific IC50 not disclosed)Enzyme inhibition
Similar Compound AModerateHigh (IC50 = 15 µM)Receptor modulation
Similar Compound BLowLow (IC50 > 50 µM)Unknown

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent . Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)acetamide exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest its effectiveness in targeting cancer cells while minimizing toxicity to normal cells .

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and solvents, including:

  • Organic solvents like ethanol or dimethylformamide (DMF)
  • Catalysts such as palladium on carbon (Pd/C)

Industrial Production

For large-scale production, automated reactors and continuous flow systems are often employed to ensure consistent quality and yield. High-throughput screening methods are used to optimize reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide and pyrimidine derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Key Substituents Biological/Physicochemical Insights Reference(s)
Target Compound 4-Methoxyphenyl, 2-methyl-6-propoxypyrimidine Hypothesized enhanced lipophilicity due to propoxy group; pyrimidine may enable kinase interactions N/A
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) 4-Methoxyphenyl sulfonamide, acetamide Sulfonamide group enhances hydrogen-bonding potential; used in antimicrobial studies
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 333410-81-4) Ethoxyphenyl, pyrimidine sulfanyl Pyrimidine sulfanyl moiety may improve DNA/RNA binding; ethoxy group balances solubility
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4-Methoxyphenyl, trifluoromethyl anilino, pyrimidine Fluorinated groups enhance metabolic stability; pyrimidine core supports kinase inhibition
2-(Methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (Compound 6a) Phenylsulfonyl, methyl(phenyl)amino Sulfonyl group increases electrophilicity; potential protease inhibition
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-Fluorophenyl, pyridinyl thiazolyl Fluorophenyl and thiazole groups optimize kinase selectivity (e.g., p38 MAPK inhibitors)

Key Observations

Substituent Effects on Lipophilicity and Solubility The target compound’s 6-propoxy group on the pyrimidine ring likely increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., ethoxy in CAS 333410-81-4 or methoxy in CAS 19837-89-9 ). This could enhance membrane permeability but reduce aqueous solubility. Fluorinated analogs (e.g., GSK1570606A , trifluoromethyl-containing compound ) demonstrate that halogens improve metabolic stability and target affinity, suggesting that the target compound’s non-fluorinated structure may prioritize synthetic accessibility over metabolic resistance.

The 2-methyl group on the pyrimidine may introduce steric hindrance, altering binding specificity compared to unsubstituted analogs. Thiazole- and sulfonamide-containing analogs (e.g., GSK1570606A , Compound 6a ) highlight the role of electronegative heterocycles in modulating target engagement.

Pharmacological Potential While direct data are unavailable, structurally related compounds exhibit kinase inhibition (e.g., GSK1570606A targets p38 MAPK ), antimicrobial activity (sulfonamide derivatives ), and DNA intercalation (pyrimidine sulfanyl analogs ). The target compound’s combination of methoxyphenyl and pyrimidine groups positions it as a candidate for similar applications.

Q & A

Basic: What are the key synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Substitution reactions under alkaline conditions to introduce methoxy and propoxy groups (e.g., using 4-methoxyphenyl and pyrimidine precursors) .
  • Condensation reactions with condensing agents (e.g., carbodiimides) to form the acetamide linkage, often in ethanol or acetic acid solvents with acid catalysts like HCl .
  • Reductive amination or nucleophilic aromatic substitution for pyrimidine ring functionalization .
    Key intermediates are purified via column chromatography, with reaction progress monitored by TLC or HPLC .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regioselectivity, particularly for methoxy, propoxy, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrimidine derivatives .

Advanced: How can reaction conditions be optimized to mitigate low yields in pyrimidine ring formation?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution on the pyrimidine core, while ethanol improves solubility of aromatic intermediates .
  • Catalyst Screening : Triethylamine or DMAP accelerates condensation reactions; iron powder or Pd/C aids in nitro-group reductions .
  • Temperature Control : Pyrimidine ring closure requires precise heating (80–100°C) to avoid side reactions .
    Contradictory yield data across studies may arise from trace moisture or oxygen; inert atmospheres (N2/Ar) are recommended .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Comparative Structural Analysis : Compare activity of analogs (e.g., thienopyrimidine vs. oxadiazole derivatives) to identify critical pharmacophores .
  • Assay Standardization : Validate enzyme inhibition assays (e.g., kinase targets) using positive controls and replicate experiments to account for batch-to-batch variability .
  • Solubility Adjustments : Use DMSO/cosolvent systems to ensure compound solubility in cell-based assays, as aggregation may falsely reduce apparent activity .

Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Position-Specific Modifications : Propoxy groups at the pyrimidine 6-position improve target binding affinity, while methoxy groups on the phenyl ring modulate lipophilicity .
  • Isosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to evaluate hydrogen-bonding interactions .
  • Molecular Docking : Use crystallographic data from analogs (e.g., PDB entries for thienopyrimidine complexes) to predict binding modes .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell Viability Assays : Employ cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays, noting IC50 values .
  • Membrane Permeability : Use Caco-2 monolayers to assess bioavailability, with LC-MS quantification of apical/basolateral transport .

Advanced: How to resolve spectral contradictions in NMR assignments?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in aromatic regions, particularly for ortho/meta substituents .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., for methoxy protons) .
  • Cross-Validation : Compare with spectra of structurally defined analogs (e.g., N-(4-methoxyphenyl) derivatives) .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., propoxy O-dealkylation sites) .
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina, guided by crystallographic templates .
  • In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) prioritize likely Phase I/II metabolites for LC-MS/MS validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.